

Jnk2-IN-1 specificity issues in kinase assays

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Compound of Interest		
Compound Name:	Jnk2-IN-1	
Cat. No.:	B15610912	Get Quote

Technical Support Center: JNK2-IN-1

Welcome to the technical support center for **JNK2-IN-1**. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of **JNK2-IN-1**, with a specific focus on addressing potential issues related to its specificity in kinase assays.

Frequently Asked Questions (FAQs)

Q1: What is JNK2/3-IN-1 and what is its mechanism of action?

A1: JNK2/3-IN-1 (also known as Compound 56d) is a potent, irreversible covalent inhibitor of c-Jun N-terminal kinases 2 and 3 (JNK2 and JNK3).[1][2][3] Its mechanism involves forming a covalent bond with a conserved cysteine residue within the ATP-binding pocket of these kinases, leading to their irreversible inactivation.[3] Due to the critical role of JNK signaling in various cellular processes, including stress responses, inflammation, and apoptosis, JNK2/3-IN-1 serves as a valuable chemical probe for investigating the specific functions of the JNK2 and JNK3 isoforms.[1][3]

Q2: How selective is JNK2/3-IN-1 for JNK2/3 over the JNK1 isoform?

A2: JNK2/3-IN-1 displays significant selectivity for JNK2 and JNK3 over JNK1. Designing isoform-selective JNK inhibitors is challenging due to the high degree of sequence identity in the ATP-binding pocket among the isoforms.[4][5] However, kinetic analysis shows that JNK2/3-IN-1 has a much higher inactivation rate for JNK2 and JNK3 compared to JNK1. For example, one study reported the kinact/KI values, a measure of covalent modification



efficiency, to be 38,200 M-1s-1 for JNK2 and 70,100 M-1s-1 for JNK3.[3] While some vendor-reported IC50 values suggest modest selectivity (e.g., IC50 of 830 nM for JNK2 and 1909 nM for JNK3), more detailed studies have demonstrated significantly higher potency and selectivity under specific assay conditions.[1][2][3] This highlights the importance of considering the kinetic parameters (kinact/KI) for covalent inhibitors, as IC50 values can be highly dependent on pre-incubation time.

Q3: What are the known off-target effects of JNK2/3-IN-1?

A3: JNK2/3-IN-1 has been shown to have a clean kinome profile. In a comprehensive screen against a panel of 97 different kinases, JNK2/3-IN-1 at a concentration of 500 nM showed potent inhibition of JNK2 (1.4% of control) and JNK3 (0.3% of control), while all other kinases tested showed greater than 35% of control activity, indicating minimal off-target binding at that concentration.[3] However, it is a best practice to empirically validate specificity in your system of interest, as off-target effects can be concentration-dependent and cell-type specific.[6][7]

Q4: What concentration of JNK2/3-IN-1 should I use in my experiments?

A4: The optimal concentration depends on the experimental system.

- For biochemical assays: Concentrations should be titrated around the IC50 or KI value. Given that it is a covalent inhibitor, a pre-incubation period of the enzyme with the inhibitor before starting the kinase reaction is crucial for achieving maximal inhibition.
- For cell-based assays: The effective concentration can be higher than the biochemical IC50 due to factors like cell permeability and intracellular ATP concentration.[8] It is recommended to perform a dose-response curve, starting from a range of approximately 0.1 μM to 10 μM, to determine the lowest effective concentration that inhibits the phosphorylation of a direct JNK substrate, such as c-Jun, without causing significant cytotoxicity.[6][9]

Data Presentation

Table 1: Potency and Selectivity of JNK2/3-IN-1



Target	Parameter	Value	Reference
JNK2	IC50	830 nM	[1][2]
JNK3	IC50	1909 nM	[1][2]
JNK2	kinact/KI	38,200 M-1s-1	[3]
JNK3	kinact/KI	70,100 M-1s-1	[3]

Note: IC50 values for covalent inhibitors can vary significantly based on assay conditions, particularly pre-incubation time. The kinact/KI value provides a more robust measure of covalent efficiency.

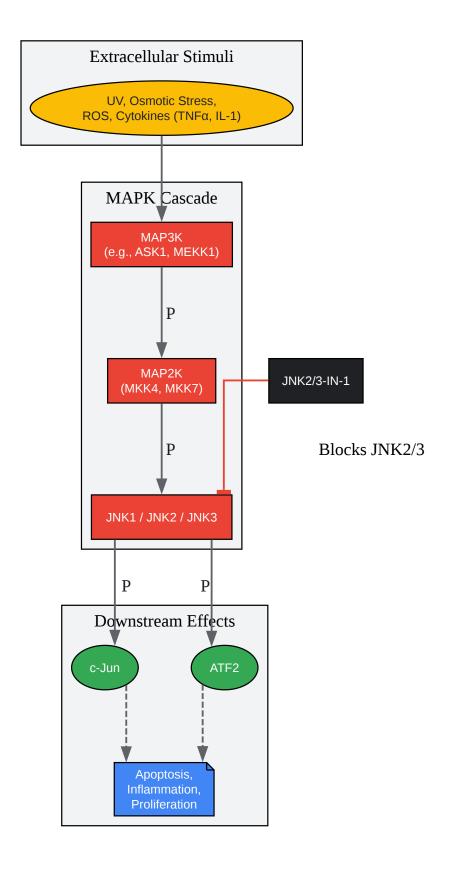
Table 2: KINOMEscan Selectivity Profile of JNK2/3-IN-1

(Compound 56d)

Target	% of Control (@ 500 nM)	Interpretation	Reference
JNK2	1.4%	Strong Inhibition	[3]
JNK3	0.3%	Strong Inhibition	[3]
Other Kinases (95 tested)	> 35%	Minimal to No Inhibition	[3]
% of Control: A lower value indicates stronger binding of the inhibitor to the kinase.			

Visualizations

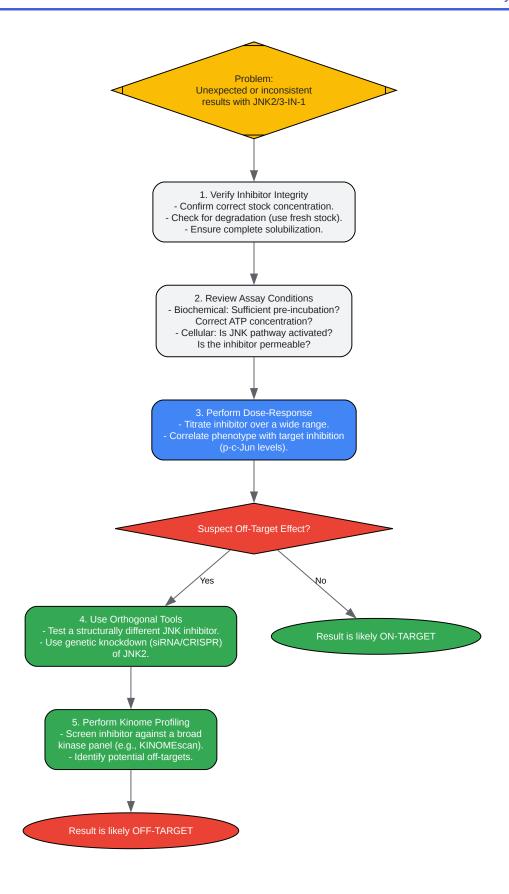




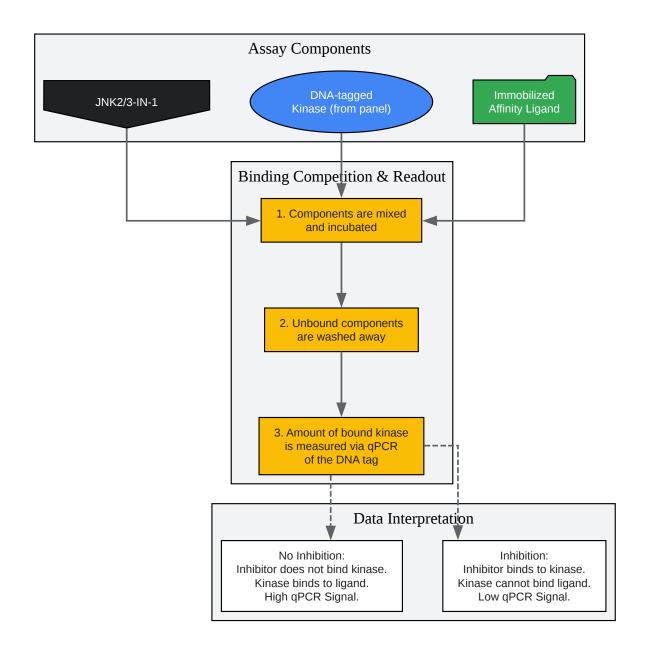
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Figure 1. Simplified JNK Signaling Pathway and the action of JNK2/3-IN-1.









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